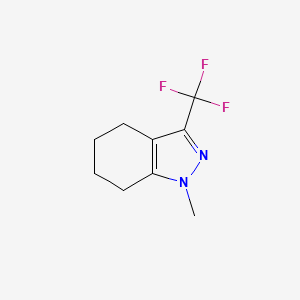

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

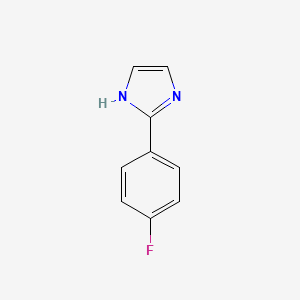

The compound appears to be a derivative of indazole, which is a type of heterocyclic aromatic organic compound1. The trifluoromethyl group and the methyl group attached to the indazole ring could potentially influence its reactivity and properties21.

Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethylated pyrazoles (which are structurally similar to indazoles) can be synthesized through various methods, including radical trifluoromethylation3. An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was studied4.

Molecular Structure Analysis

The molecular structure of this compound could not be found. However, the structure of a similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol, is available5.Chemical Reactions Analysis

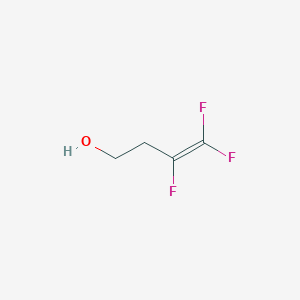

Specific chemical reactions involving this compound were not found. However, trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials2.Physical And Chemical Properties Analysis

The physical and chemical properties of this specific compound could not be found. However, a similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol, has a molecular formula of C5H5F3N2O and an average mass of 166.101 Da5.Scientific Research Applications

Structural Analysis and Supramolecular Interactions

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole has been studied for its structural properties. X-ray crystallography revealed that these compounds, along with similar NH-indazoles, crystallize in unique forms such as catemers, which are a series of molecules connected by repeat units. These findings offer insights into the supramolecular interactions and tautomeric forms of these compounds (Teichert et al., 2007).

Synthesis and Characterization

Efficient synthesis methods have been developed for tetrahydroindazoles, starting from various compounds. Microwave irradiation is used to enhance yields and reduce reaction times. These methods contribute to the ease of synthesizing substituted tetrahydroindazole derivatives, offering a green and simple approach (Polo et al., 2016).

Chemical Synthesis and Analysis

A series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized using conventional methods. These compounds' structures were confirmed through various spectroscopic methods, contributing to the understanding of the stereochemistry of fused indazoles (Murugavel et al., 2010).

Corrosion Inhibition

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions. This research highlights their potential as eco-friendly corrosion inhibitors in industrial applications (Abdeslam et al., 2015).

Safety And Hazards

No specific safety and hazard information for this compound was found.

Future Directions

The future directions for this compound could not be found. However, the development of fluorinated organic chemicals is becoming an increasingly important research topic2.

Please note that this information is based on similar compounds and may not be directly applicable to “1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole”. For accurate information, specific studies on this compound would be required.

properties

IUPAC Name |

1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2/c1-14-7-5-3-2-4-6(7)8(13-14)9(10,11)12/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLJDHZZLLJTBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-6-chlorothieno[2,3-B]pyridine](/img/structure/B1365196.png)

![1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1365204.png)

![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide](/img/structure/B1365226.png)